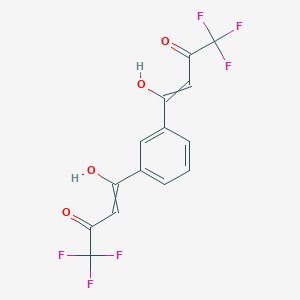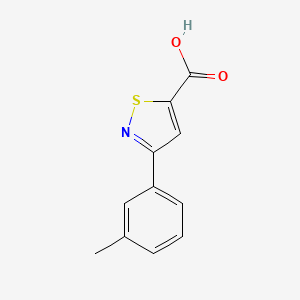![molecular formula C38H55CoN2O4 B12498895 Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate](/img/structure/B12498895.png)
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple tert-butyl groups and a cobalt ion in a +3 oxidation state. The presence of these bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate typically involves the reaction of cobalt(II) acetate with the appropriate ligand under controlled conditions. The ligand, 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate, is synthesized separately and then introduced to the cobalt(II) acetate solution. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate can undergo various types of chemical reactions, including:
Oxidation: The cobalt ion in the +3 oxidation state can participate in redox reactions, acting as an oxidizing agent.
Reduction: Under certain conditions, the cobalt(3+) ion can be reduced to cobalt(2+).
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield cobalt(2+) complexes, while oxidation reactions may produce various oxidized forms of the ligand .
Applications De Recherche Scientifique
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate has several scientific research applications:
Mécanisme D'action
The mechanism of action of cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate involves its ability to participate in redox reactions. The cobalt ion can accept and donate electrons, making it an effective catalyst in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetate: A simpler cobalt compound with similar catalytic properties but lacking the bulky tert-butyl groups.
Cobalt(III) acetylacetonate: Another cobalt(3+) complex used in catalysis, but with different ligands and reactivity.
Cobalt(II) chloride: A common cobalt compound used in various chemical reactions, but with different properties and applications.
Uniqueness
Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate is unique due to its complex structure and the presence of multiple tert-butyl groups. These groups provide steric hindrance, which can influence the compound’s reactivity and stability, making it a valuable catalyst in specific reactions .
Propriétés
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLTZRSRNDSBPH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55CoN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12498830.png)
![N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12498843.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12498849.png)
![2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12498864.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)
![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)


![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)

![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)
